![molecular formula C7H5ClN4 B3015565 6-Chloropyrido[3,4-d]pyrimidin-4-amine CAS No. 1289187-97-8](/img/structure/B3015565.png)

6-Chloropyrido[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloropyrido[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4-amine involves several steps. One method involves the reaction of o-amino aldehyde with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

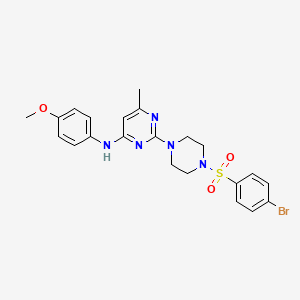

The molecular structure of 6-Chloropyrido[3,4-d]pyrimidin-4-amine consists of a pyrimidine ring fused with a pyridine ring . The molecule has a chlorine atom attached to the 6th position of the pyridine ring and an amine group attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis

6-Chloropyrido[3,4-d]pyrimidin-4-amine participates in various chemical reactions. For instance, it has been found that in the case of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, the reaction takes place more easily in acetonitrile .Physical And Chemical Properties Analysis

6-Chloropyrido[3,4-d]pyrimidin-4-amine is a solid substance . It has a molecular weight of 180.6 .Wissenschaftliche Forschungsanwendungen

Antagonist of the Human Chemokine Receptor CXCR2

This compound has been explored as an antagonist of the human chemokine receptor CXCR2 . Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a promising therapeutic strategy for treatment of these disorders .

Inhibitor of Dihydrofolate Reductase (DHFR)

It has been suggested that pyrido[3,4-d]pyrimidine analogues, such as “6-Chloropyrido[3,4-d]pyrimidin-4-amine”, could potentially inhibit dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to the suppression of cell growth, making it a target for anticancer drugs .

Antitumor Effects

Related compounds have shown good antitumor effects on the carcinosarcoma in rats . This suggests that “6-Chloropyrido[3,4-d]pyrimidin-4-amine” might also have potential applications in cancer treatment .

Inhibitor of Histone Demethylases

Substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site . This suggests that “6-Chloropyrido[3,4-d]pyrimidin-4-amine” could potentially be used as an inhibitor of histone demethylases , which are enzymes that remove methyl groups from histones and play a crucial role in gene expression .

Antiviral Study

There is a study that involves the synthesis of novel compounds using “6-Chloropyrido[3,4-d]pyrimidin-4-amine” for antiviral applications . This suggests that this compound could potentially be used in the development of new antiviral drugs .

Wirkmechanismus

Target of Action

The primary targets of 6-Chloropyrido[3,4-d]pyrimidin-4-amine are the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .

Mode of Action

6-Chloropyrido[3,4-d]pyrimidin-4-amine interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ demethylase activity, preventing them from removing methyl groups from histone lysines .

Biochemical Pathways

The inhibition of KDM4 and KDM5 by 6-Chloropyrido[3,4-d]pyrimidin-4-amine affects the histone methylation status , which is a key factor in the regulation of gene expression . This can lead to changes in the expression of genes regulated by these enzymes, with potential downstream effects on various cellular processes .

Result of Action

The inhibition of KDM4 and KDM5 by 6-Chloropyrido[3,4-d]pyrimidin-4-amine results in changes in the methylation status of histones , which can alter gene expression . In a cell-based assay, this compound demonstrated the ability to inhibit the demethylation of H3K9Me3 and H3K4Me3 , two important histone marks .

Eigenschaften

IUPAC Name |

6-chloropyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJNXFUNGGUIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrido[3,4-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)

![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)